
3-(6-Chloropyridin-3-YL)propan-1-amine
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Overview
Description
3-(6-Chloropyridin-3-YL)propan-1-amine is an organic compound with the molecular formula C8H11ClN2 and a molecular weight of 170.64 g/mol . This compound features a pyridine ring substituted with a chlorine atom at the 6-position and a propan-1-amine group at the 3-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloropyridin-3-YL)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine-3-carboxaldehyde and 3-bromopropan-1-amine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 6-chloropyridine-3-carboxaldehyde is reacted with 3-bromopropan-1-amine in the presence of the base to form the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloropyridin-3-YL)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium thiolate (NaSR) are used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Scientific Research Applications
3-(6-Chloropyridin-3-YL)propan-1-amine has a diverse range of applications in scientific research:
Medicinal Chemistry
This compound is investigated for its potential therapeutic properties, including:
- Antimicrobial Activity: Studies have shown that it exhibits activity against various bacterial strains, making it a candidate for antibiotic development.
- Anticancer Properties: Preliminary research indicates that it can inhibit the proliferation of cancer cells. For instance, in vitro studies on human melanoma cells demonstrated a significant reduction in cell viability after treatment .
Biological Studies
Research into the biological interactions of this compound includes:
- Enzyme Inhibition: It has been shown to interact with specific enzymes, potentially modulating their activity, which is crucial for drug development.
- Receptor Binding: The compound may bind to various receptors, influencing cellular signaling pathways critical for cell survival and proliferation.
Industrial Applications
In the industrial sector, this compound is utilized as:
- A building block for synthesizing more complex organic molecules.
- A precursor in the production of agrochemicals and other industrial chemicals .
Case Studies
Several case studies exemplifying the applications of this compound include:
-
Anticancer Activity Study:
- In vitro tests demonstrated that this compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics.
-
Antimicrobial Efficacy:
- Research indicated that it effectively inhibited several strains of bacteria, suggesting its potential as a new antibiotic agent.
Mechanism of Action
The mechanism of action of 3-(6-Chloropyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(6-Bromopyridin-3-YL)propan-1-amine: Similar structure but with a bromine atom instead of chlorine.
3-(6-Fluoropyridin-3-YL)propan-1-amine: Similar structure but with a fluorine atom instead of chlorine.
3-(6-Methylpyridin-3-YL)propan-1-amine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
3-(6-Chloropyridin-3-YL)propan-1-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific chemical and pharmaceutical applications.
Biological Activity
Overview
3-(6-Chloropyridin-3-YL)propan-1-amine, a compound with the molecular formula C8H10ClN, is a derivative of chloropyridine that has garnered attention for its potential biological activities. This article explores its various biological properties, including antibacterial, anticancer, and anti-inflammatory activities, supported by relevant research findings and data.
This compound is characterized by:
- Molecular Weight : 169.63 g/mol
- Structure : It features a pyridine ring substituted with chlorine and an amine group attached to a propanol backbone.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated:
- Minimum Inhibitory Concentration (MIC) values ranging from 40 to 50 µg/mL against E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.
- Comparable inhibition zone diameters to standard antibiotics, indicating its potential as an alternative antibacterial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies showed:
- The compound's ability to inhibit cell growth in various cancer cell lines, with IC50 values indicating effective cytotoxicity.
- Mechanisms of action include inducing apoptosis and disrupting cell cycle progression, particularly in breast cancer cells .
Anti-inflammatory Activity
In addition to its antibacterial and anticancer effects, this compound has been evaluated for anti-inflammatory properties:
- A study revealed that the compound significantly inhibited pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations as low as 10 µg/mL.
- These findings suggest its potential use in treating inflammatory diseases .
Case Study 1: Antibacterial Efficacy
In a controlled experiment, this compound was tested against clinical isolates of K. pneumoniae. The compound demonstrated:
- An inhibition zone of 30 mm, which was notably higher than many conventional antibiotics.
Case Study 2: Anticancer Potential
A series of experiments conducted on MCF-7 breast cancer cells indicated that treatment with the compound resulted in:
- A significant decrease in cell viability (up to 70% reduction at higher concentrations).
Research Findings Summary Table
Q & A
Q. What are the optimal synthetic routes for 3-(6-Chloropyridin-3-YL)propan-1-amine, and how do reaction conditions influence yield?
Basic
The synthesis of this compound can be achieved via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which is effective for introducing substituents to pyridine rings. A typical protocol involves reacting 6-chloropyridin-3-amine with propanal derivatives under controlled conditions (e.g., 100°C in toluene with potassium carbonate as a base and palladium acetate as a catalyst) . Yield optimization requires precise control of temperature, solvent polarity, and catalyst loading. For instance, higher temperatures may accelerate side reactions, while excess base can degrade sensitive intermediates. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity product .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Basic
Key techniques include:
- NMR Spectroscopy : 1H and 13C NMR confirm the amine group’s presence (δ ~1.5–2.5 ppm for NH2) and pyridine ring protons (δ ~7.0–8.5 ppm). The chloropyridine moiety’s electronic effects influence splitting patterns .
- HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) ensures purity assessment. Mobile phases like acetonitrile/water (70:30 v/v) are effective for separating amine derivatives .
- Mass Spectrometry : ESI-MS provides molecular ion peaks ([M+H]+) at m/z 170.6 (calculated for C8H11ClN2) .
Q. How does the chloropyridine moiety influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced
The electron-withdrawing chlorine atom at the pyridine’s 6-position activates the ring for nucleophilic aromatic substitution (SNAr). For example, the amine group can undergo alkylation or acylation under mild conditions (e.g., with alkyl halides in DMF at 50°C). Computational studies (DFT) suggest that the chlorine atom lowers the LUMO energy of the pyridine ring, facilitating attack by nucleophiles at the 3-position . However, steric hindrance from the propane-1-amine chain may reduce reaction rates compared to simpler chloropyridines .
Q. What computational strategies predict the compound’s interaction with biological targets, such as enzymes or receptors?
Advanced
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model interactions. The compound’s amine group can form hydrogen bonds with active-site residues (e.g., Asp/Glu in proteases), while the chloropyridine ring engages in π-π stacking with aromatic residues (e.g., Tyr, Phe). QSAR models trained on analogs suggest that increasing the chain length (e.g., from ethylamine to propylamine) enhances binding affinity to hydrophobic pockets . Validation via in vitro assays (e.g., enzyme inhibition or receptor-binding studies) is essential to confirm predictions .
Q. How do structural modifications of the amine group affect the compound’s physicochemical properties?
Basic
Modifications such as N-alkylation or conversion to a secondary/tertiary amine alter solubility and lipophilicity. For example:
Modification | LogP Change | Solubility (H2O) |
---|---|---|
Primary amine (base) | 1.2 | High |
N-Methyl derivative | 1.8 | Moderate |
N-Acetyl derivative | 0.9 | Low |
These changes impact bioavailability and membrane permeability, which are critical for in vivo studies . |
Q. What strategies mitigate side reactions during the synthesis of this compound?
Advanced
Common side reactions include over-alkylation or oxidation of the amine group. Strategies include:
- Protection-Deprotection : Using Boc or Fmoc groups to shield the amine during pyridine functionalization .
- Catalyst Optimization : Switching from Pd(OAc)2 to PdCl2(PPh3)2 reduces undesired coupling byproducts .
- Low-Temperature Quenching : Halting reactions at 80% conversion minimizes degradation of heat-sensitive intermediates .
Q. How do structural analogs of this compound compare in biological activity?
Basic
Compound | Structural Difference | Biological Activity |
---|---|---|
2-(6-Chloropyridin-3-YL)ethanamine | Shorter carbon chain | Lower neuroactivity |
3-(5-Chloropyridin-3-YL)propan-1-amine | Chlorine position shift | Enhanced antimicrobial |
N-Methyl derivative | Methylated amine | Reduced receptor affinity |
The propane-1-amine chain’s length and flexibility are critical for target engagement . |
Q. How can contradictions in reported biological activity data for this compound be resolved?
Advanced
Discrepancies often arise from assay conditions (e.g., pH, solvent) or impurity profiles. Mitigation strategies include:
- Standardized Assays : Using cell lines with consistent receptor expression levels (e.g., HEK293 for GPCR studies) .
- HPLC-Purity Correlation : Establishing a threshold (>98% purity) for biological testing .
- Meta-Analysis : Comparing datasets across studies to identify outliers or confounding variables (e.g., solvent DMSO concentration) .
Q. What are the stability and solubility profiles of this compound under varying pH conditions?
Basic
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL at pH 7). Acidic conditions (pH < 4) improve solubility via protonation of the amine .
- Stability : Degrades in basic media (pH > 9) via hydrolysis of the C-Cl bond. Storage at -20°C under argon extends shelf life .
Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?
Advanced
The compound’s flexibility and low melting point (~80°C) hinder crystal formation. Strategies include:
Properties
IUPAC Name |
3-(6-chloropyridin-3-yl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c9-8-4-3-7(6-11-8)2-1-5-10/h3-4,6H,1-2,5,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFUHAOXOUEQHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCCN)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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